molecular formula C8H12O2 B13901333 Methyl 1-methylcyclopent-3-ene-1-carboxylate

Methyl 1-methylcyclopent-3-ene-1-carboxylate

Cat. No.: B13901333
M. Wt: 140.18 g/mol
InChI Key: PKAANHBVNOKDOY-UHFFFAOYSA-N
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Description

Methyl 1-methylcyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2. It is a methyl ester derivative of cyclopentene, characterized by a cyclopentene ring substituted with a methyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methylcyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopent-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methylcyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-methylcyclopent-3-ene-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may act as a precursor to active metabolites that exert their effects by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopent-3-ene-1-carboxylate: Similar structure but lacks the additional methyl group.

    Methyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.

    Methyl 1-methylcyclopent-1-ene-1-carboxylate: Similar structure but with a different position of the double bond.

Uniqueness

Methyl 1-methylcyclopent-3-ene-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 1-methylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-8(7(9)10-2)5-3-4-6-8/h3-4H,5-6H2,1-2H3

InChI Key

PKAANHBVNOKDOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC1)C(=O)OC

Origin of Product

United States

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